
N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide, also known as HIBA, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. HIBA is a derivative of the naturally occurring amino acid, tyrosine, and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has been shown to activate the AMPK signaling pathway, which plays a key role in regulating cellular energy metabolism and promoting cell survival. N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has also been shown to improve glucose metabolism and insulin sensitivity, potentially providing a therapeutic approach for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or animals. However, one limitation is the lack of standardized protocols for the use of N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide in various experimental settings, which can lead to variability in results.
Future Directions
There are several potential future directions for research on N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide. One area of interest is the development of N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide's potential as a therapeutic agent for other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further research is needed to fully elucidate the mechanism of action of N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide and its effects on various signaling pathways and cellular processes.
Synthesis Methods
The synthesis of N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide involves the reaction of 3-(isobutyrylamino)benzoic acid with 3-nitrophenol in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to yield N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide.
Scientific Research Applications
N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation, potentially providing a therapeutic approach for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, N-(3-hydroxyphenyl)-3-(isobutyrylamino)benzamide has been found to improve endothelial function and reduce inflammation, suggesting a potential role in the prevention and treatment of cardiovascular disease.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)16(21)18-13-6-3-5-12(9-13)17(22)19-14-7-4-8-15(20)10-14/h3-11,20H,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBYZXUJWIKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

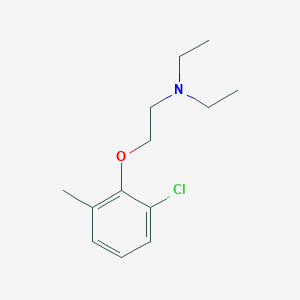
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
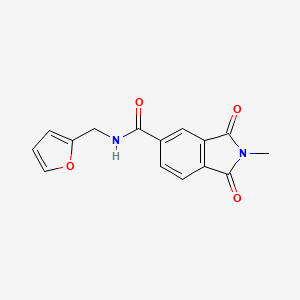
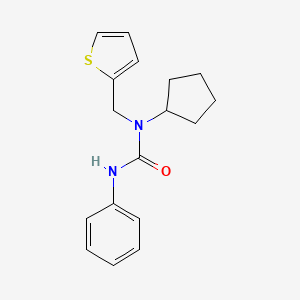
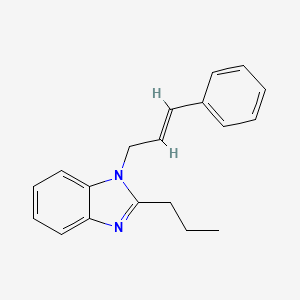
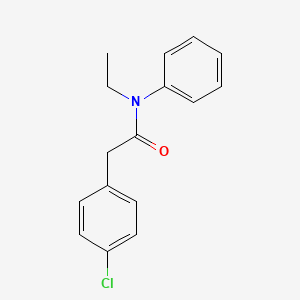

![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)



![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)